

Application Notes and Protocols: CRISPR Screen to Identify Atr-IN-22 Resistance Genes

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Compound of Interest

Compound Name: Atr-IN-22

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Introduction

Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the cellular response to DNA damage and replication stress.[1][2] Due to the elevated levels of replication stress in cancer cells, they are often highly dependent on ATR for survival, making it a promising target for cancer therapy.[1][2] Several ATR inhibitors are currently in clinical development.[2][3][4] However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge. Understanding the genetic mechanisms that lead to resistance is crucial for identifying patient populations most likely to respond to treatment and for developing strategies to overcome resistance.

This document outlines protocols for utilizing genome-wide CRISPR-Cas9 screens to identify genes that, when knocked out or overexpressed, confer resistance to ATR inhibitors like **Atr-IN-22**. We provide detailed methodologies for performing these screens and for validating the identified candidate genes. While the specific inhibitor **Atr-IN-22** is not extensively documented in publicly available CRISPR screen literature, the principles and identified resistance mechanisms for other well-studied ATR inhibitors such as AZD6738 and VE822 are highly relevant and form the basis of these protocols.[1][2][5][6]

Mechanisms of Resistance to ATR Inhibitors

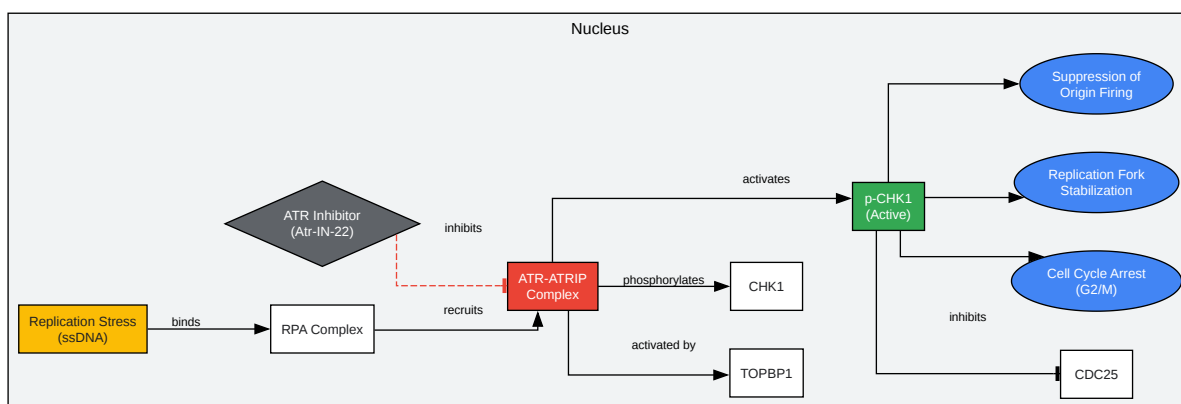
CRISPR screens have uncovered various mechanisms by which cancer cells can develop resistance to ATR inhibitors. These can be broadly categorized as:

- **Restoration of DNA Replication Fork Stability:** A primary function of ATR is to stabilize stalled replication forks.[\[1\]\[7\]](#) Some resistance mechanisms involve bypassing this requirement. For instance, loss of MED12 or LIAS has been shown to stabilize the replication fork in the presence of ATR inhibitors.[\[1\]\[5\]](#)
- **Prevention of Apoptosis:** ATR inhibition can induce apoptosis in cancer cells.[\[7\]](#) Genes that regulate apoptosis can therefore modulate sensitivity to these drugs. For example, the loss of LUC7L3 has been shown to confer resistance by suppressing ATR inhibitor-induced apoptosis.[\[5\]](#)
- **Alterations in Cell Cycle Control:** The ATR signaling cascade, through its downstream effector CHK1, is crucial for cell cycle arrest in response to DNA damage.[\[1\]\[8\]](#) Resistance can arise from mutations that uncouple cell cycle progression from ATR activity. A notable example is the loss of CDC25A, which prevents premature mitotic entry in response to ATR inhibitors, thereby conferring resistance.[\[9\]](#)
- **Disruption of Nonsense-Mediated Decay (NMD):** Recent studies have implicated the NMD pathway in the response to ATR inhibitors. Loss of the NMD factor UPF2 has been identified as a mediator of resistance.[\[10\]](#)

Experimental Workflows and Signaling Pathways

ATR Signaling Pathway in Response to Replication Stress

The following diagram illustrates the central role of ATR in the DNA damage response pathway, which is activated by single-stranded DNA (ssDNA) that forms at stalled replication forks.[\[1\]\[8\]](#)
[\[11\]](#)

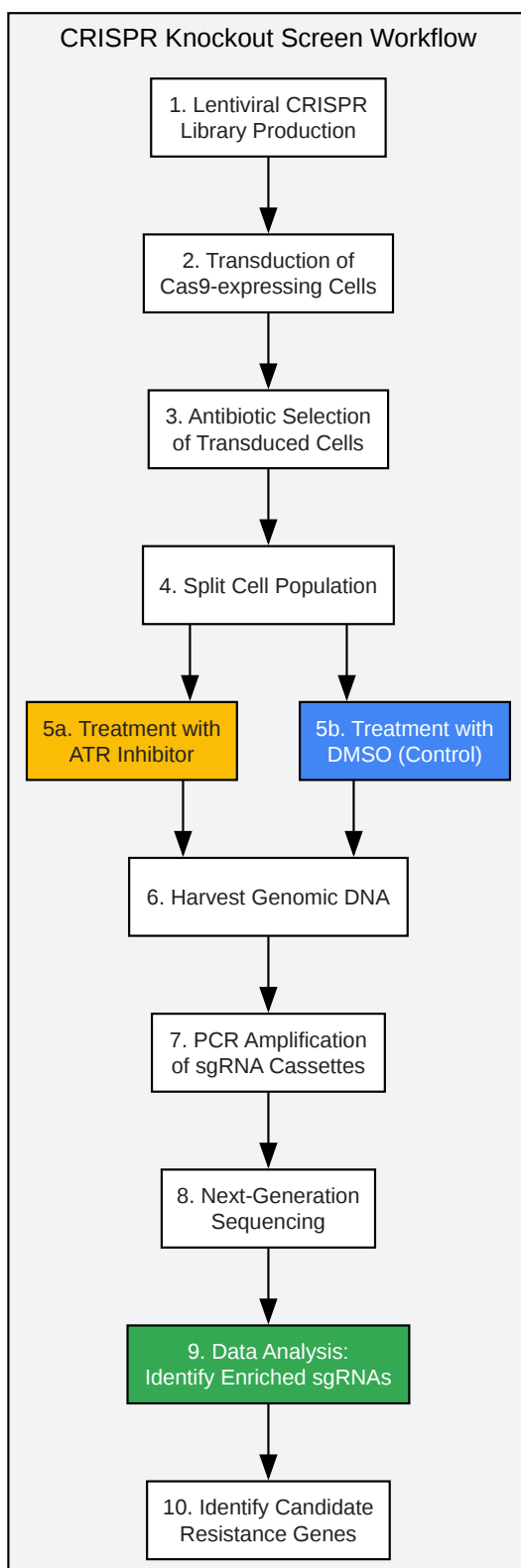


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Caption: ATR signaling pathway activated by replication stress and targeted by ATR inhibitors.

CRISPR-Cas9 Knockout Screen Workflow for Resistance Gene Identification

The diagram below outlines the key steps in a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss confers resistance to an ATR inhibitor.[5][10]



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Caption: Workflow for a pooled CRISPR-Cas9 knockout screen to find ATRi resistance genes.

Quantitative Data Summary

The following tables summarize representative data from published CRISPR screens for ATR inhibitor resistance. These tables provide a template for how to present data from a screen with **Atr-IN-22**.

Table 1: Top Candidate Genes from a Genome-Wide CRISPR Knockout Screen for ATR Inhibitor Resistance

Gene	Description	Enrichment Score (Log2 Fold Change)	p-value	Reference Cell Line	ATR Inhibitor
CDC25A	Cell division cycle 25A phosphatase	High	< 0.05	Various	AZD6738
MED12	Mediator complex subunit 12	High	< 0.05	HeLa	VE822, AZD6738
LIAS	Lipoic acid synthetase	High	< 0.05	HeLa	VE822, AZD6738
LUC7L3	LUC7 like 3 pre-mRNA splicing factor	High	< 0.05	HeLa	VE822, AZD6738
UPF2	UPF2 regulator of nonsense transcripts	High	< 0.05	AGS	AZD6738
CDK2	Cyclin dependent kinase 2	High	< 0.05	AGS	AZD6738
CCNE1	Cyclin E1	High	< 0.05	AGS	AZD6738

Data is synthesized from multiple sources for illustrative purposes.[\[1\]](#)[\[9\]](#)[\[10\]](#)

Table 2: Validation of Candidate Resistance Genes - IC50 Shift

Gene Knockout	Parental IC50 (μM)	Knockout IC50 (μM)	Fold Resistance	Validation Method	ATR Inhibitor
Control	1.2	1.2	1.0	siRNA	AZD6738
CDC25A	1.2	>10.0	>8.3	CRISPR KO	AZD6738
MED12	0.8	2.5	3.1	siRNA	VE822
UPF2	0.5	2.0	4.0	CRISPR KO	AZD6738

IC50 values are representative and compiled from published findings.[\[1\]](#)[\[9\]](#)[\[10\]](#)

Detailed Experimental Protocols

Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen

This protocol is adapted from studies identifying resistance genes to ATR inhibitors VE822 and AZD6738.[\[1\]](#)[\[5\]](#)

1. Cell Line and Library Selection:

- Choose a cancer cell line of interest that is sensitive to **Atr-IN-22**.
- Ensure the cell line stably expresses Cas9. If not, generate a Cas9-expressing line by lentiviral transduction and selection.
- Use a genome-wide sgRNA library, such as the Brunello library, which targets ~19,000 genes with an average of four sgRNAs per gene.[\[5\]](#)

2. Lentivirus Production and Titer Determination:

- Package the sgRNA library into lentiviral particles by transfecting HEK293T cells with the library plasmid and packaging plasmids.

- Harvest the virus-containing supernatant 48-72 hours post-transfection.
- Determine the viral titer to ensure a low multiplicity of infection (MOI) of 0.3-0.5 for the screen.

3. CRISPR Library Transduction:

- Plate the Cas9-expressing cells.
- Transduce the cells with the sgRNA library lentivirus at an MOI of 0.3-0.5 to ensure that most cells receive a single sgRNA.
- Maintain a sufficient number of cells to achieve at least 250-500 fold library coverage.[\[5\]](#)

4. Selection and Expansion:

- Select for transduced cells using an appropriate antibiotic (e.g., puromycin).
- After selection, expand the cell population. Collect a baseline cell pellet (Day 0) for later analysis.

5. Drug Treatment:

- Split the cell population into two groups: a treatment group and a control group.
- Treat the treatment group with a concentration of **Atr-IN-22** that results in significant but not complete cell killing (e.g., IC80).
- Treat the control group with the vehicle (e.g., DMSO).
- Culture the cells for 14-21 days, passaging as needed and maintaining library coverage.

6. Genomic DNA Extraction and sgRNA Sequencing:

- Harvest cell pellets from both the treatment and control populations.
- Extract genomic DNA (gDNA).
- Use PCR to amplify the sgRNA-containing regions from the gDNA.

- Perform next-generation sequencing on the PCR amplicons to determine the representation of each sgRNA.

7. Data Analysis:

- Align sequencing reads to the sgRNA library to obtain read counts for each sgRNA.
- Normalize the read counts.
- Calculate the log2 fold change of each sgRNA in the **Atr-IN-22**-treated population compared to the DMSO-treated population.
- Use statistical methods (e.g., MAGeCK) to identify genes that are significantly enriched in the treated population. These are the candidate resistance genes.

Protocol 2: Validation of Candidate Resistance Genes

1. Individual Gene Knockout using CRISPR-Cas9:

- Design 2-3 independent sgRNAs targeting the candidate gene.
- Clone the sgRNAs into a Cas9-expressing vector or deliver them as ribonucleoproteins (RNPs).[\[10\]](#)
- Transfect or electroporate the target cells.
- Select for edited cells and expand the population or isolate single-cell clones.
- Verify gene knockout by Western blot or sequencing.

2. Cell Viability and IC50 Determination:

- Plate the knockout and parental (or non-targeting control) cells in 96-well plates.
- Treat the cells with a range of concentrations of **Atr-IN-22**.
- After 72-96 hours, assess cell viability using a reagent such as CellTiter-Glo or by staining with crystal violet.

- Calculate the IC50 values for both the knockout and control cells. A significant increase in the IC50 for the knockout cells validates the gene's role in resistance.

3. Apoptosis Assay:

- Treat knockout and control cells with **Atr-IN-22** at a concentration around the IC50 of the parental cells.
- After 48-72 hours, stain the cells with Annexin V and a viability dye (e.g., propidium iodide).
[7]
- Analyze the cell populations by flow cytometry. A reduction in the apoptotic cell population in the knockout cells compared to the control cells indicates a role in preventing drug-induced apoptosis.

4. DNA Fiber Assay for Replication Fork Stability:

- Sequentially pulse-label replicating cells with IdU and CldU.
- Treat the cells with **Atr-IN-22** during the CldU labeling.
- Prepare DNA fibers on glass slides.
- Immunostain for IdU and CldU.
- Image the fibers using fluorescence microscopy and measure the length of the CldU tracks relative to the IdU tracks. A restored CldU/IdU ratio in knockout cells compared to control cells in the presence of the drug suggests a role in maintaining replication fork progression.
[1]

By following these protocols, researchers can effectively utilize CRISPR screens to identify and validate genes that confer resistance to **Atr-IN-22**, providing valuable insights for drug development and patient stratification.

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